

Application Notes: Synthesis and Research Applications of N-12:0-1-Deoxysphinganine

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Compound of Interest

Compound Name: N-12:0-1-Deoxysphinganine

Cat. No.: B3093566

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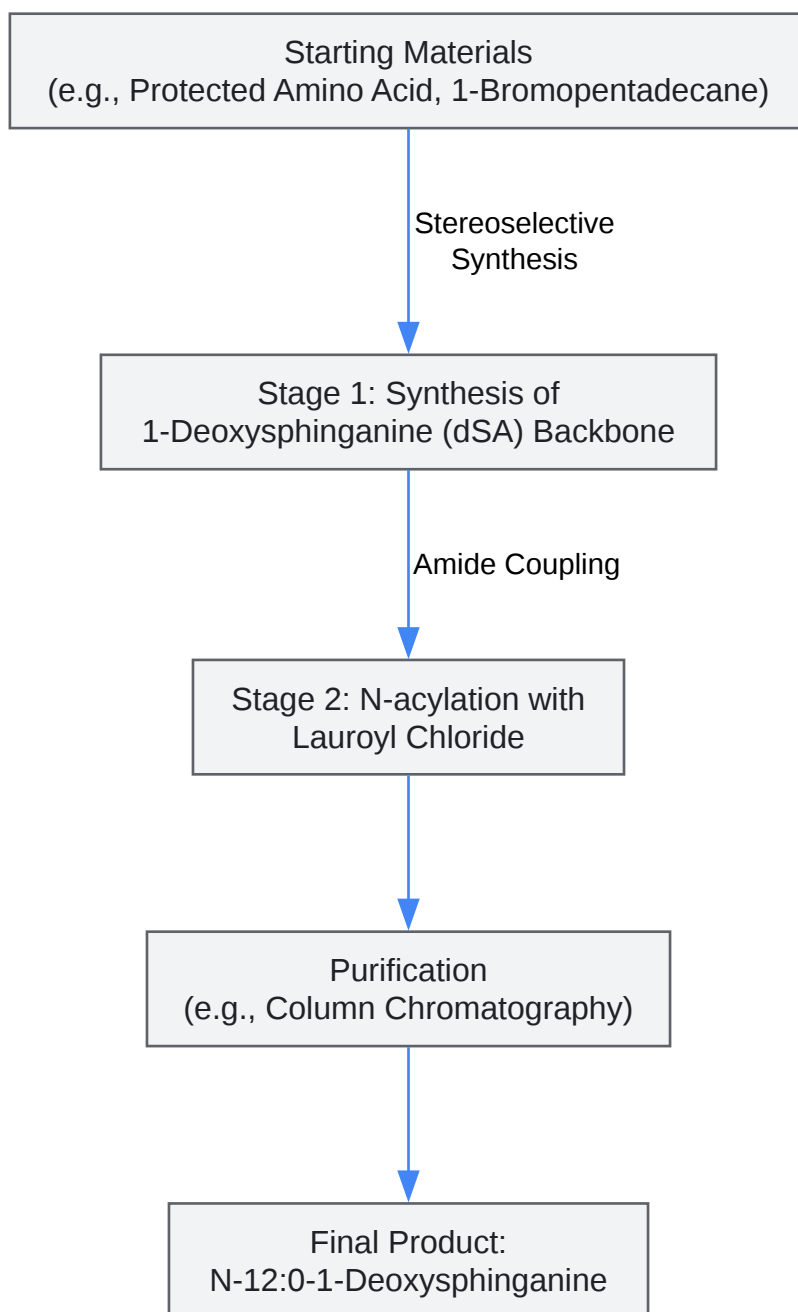
For Researchers, Scientists, and Drug Development Professionals

Abstract

N-12:0-1-Deoxysphinganine, also known as N-lauroyl-1-deoxysphinganine, is an atypical N-acylated sphingolipid. It belongs to the class of 1-deoxysphingolipids (deoxySLs), which are characterized by the absence of the C1 hydroxyl group typical of canonical sphingolipids.[1] This structural difference prevents their degradation through standard catabolic pathways, leading to their accumulation.[1] DeoxySLs are naturally produced when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine, a condition that can be induced by serine starvation or by mutations in SPT associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1).[1][2][3] Research indicates that elevated levels of deoxySLs are cytotoxic and implicated in metabolic diseases like diabetes.[2][4][5] These molecules serve as crucial tools for investigating cellular responses to metabolic stress, making their chemical synthesis essential for research purposes.[3][6] This document provides a detailed protocol for the chemical synthesis of **N-12:0-1-Deoxysphinganine** and its application in cellular studies.

Overview of the Synthesis Strategy

The synthesis of **N-12:0-1-Deoxysphinganine** is a two-stage process. The first stage involves the stereoselective synthesis of the 1-deoxysphinganine (dSA) backbone. The second stage is the N-acylation of the dSA backbone with lauric acid (12:0) to yield the final product.



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Caption: General workflow for the chemical synthesis of **N-12:0-1-Deoxysphinganine**.

Experimental Protocols

Protocol 2.1: Synthesis of 1-Deoxysphinganine (dSA) Backbone

This protocol is adapted from established stereoselective synthesis methods for sphingoid bases.^[7] It involves a Grignard reaction followed by stereoselective reduction and deprotection.

Materials and Reagents:

- Magnesium (Mg) turnings
- 1,2-Dibromoethane
- 1-Bromopentadecane
- N-Boc-L-alaninal (or other suitable protected amino aldehyde)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium borohydride (TBABH) or similar reducing agent
- Ethanol (EtOH), absolute
- Acetyl chloride (AcCl)
- Methanol (MeOH), anhydrous
- Standard glassware for anhydrous reactions

Procedure:

- **Grignard Reagent Preparation:** In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add Mg turnings. Add a solution of 1,2-dibromoethane in anhydrous THF to activate the magnesium. Slowly add a solution of 1-bromopentadecane in anhydrous THF and stir until the Grignard reagent is formed (approximately 2-3 hours).
- **Coupling Reaction:** Cool the Grignard reagent to 0°C. Add a solution of the protected amino aldehyde (e.g., N-Boc-L-alaninal) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitor by TLC).

- **Stereoselective Reduction:** Cool the reaction mixture to -78°C . Slowly add a solution of a stereoselective reducing agent, such as tetrabutylammonium borohydride, in ethanol. Stir for 2-3 hours at -78°C .
- **Deprotection:** Quench the reaction carefully with an appropriate reagent. After workup, dissolve the crude product in anhydrous methanol and cool to 0°C . Add acetyl chloride dropwise to facilitate the removal of the protecting group (e.g., Boc). Allow the reaction to warm to room temperature and stir for 2 hours.
- **Purification:** Neutralize the reaction, extract the product, and purify using silica gel column chromatography to obtain pure 1-deoxysphinganine.

Protocol 2.2: N-acylation with Lauric Acid

Materials and Reagents:

- 1-Deoxysphinganine (from Protocol 2.1)
- Lauroyl chloride (Dodecanoyl chloride)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** Dissolve the synthesized 1-deoxysphinganine in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add triethylamine (approx. 1.5 equivalents).
- **Acylation:** Cool the mixture to 0°C . Add lauroyl chloride (approx. 1.1 equivalents) dropwise.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using TLC until the starting material is consumed.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure **N-12:0-1-Deoxysphinganine**.

Characterization and Data Summary

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Parameter	Expected Value / Method
Chemical Formula	C ₃₀ H ₆₁ NO ₂
Molecular Weight	467.81 g/mol [8]
Purity (by HPLC/GC)	>98%
Identity Confirmation	¹ H NMR, ¹³ C NMR, High-Resolution Mass Spectrometry (HRMS)
Appearance	White to off-white solid
Solubility	Soluble in Methanol, Ethanol, DMSO
Storage Conditions	-20°C under an inert atmosphere

Application in Cellular Research

N-12:0-1-Deoxysphinganine and its precursor, dSA, are valuable for studying cellular adaptation to nutrient stress.[2][6] The following protocol describes how to use the synthesized compound to investigate its effects on cancer cell metabolism.

Protocol 4.1: Cell Treatment and Metabolite Analysis

This protocol is based on methodologies used to study the effects of dSA in HCT116 cancer cells.[2]

Materials and Reagents:

- HCT116 cells (or other relevant cell line)
- Complete cell culture medium (e.g., DMEM)
- **N-12:0-1-Deoxysphinganine** stock solution (in DMSO or ethanol)
- Phosphate-buffered saline (PBS), sterile
- 80% Methanol, pre-chilled to -80°C
- Cell scrapers
- Microcentrifuge tubes

Procedure:

- **Cell Seeding:** Plate HCT116 cells in 60 mm dishes at a density of 2×10^6 cells per dish and incubate overnight at 37°C with 5% CO₂.
- **Treatment:** The next day, replace the medium with fresh medium containing the desired concentration of **N-12:0-1-Deoxysphinganine** or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
- **Metabolite Extraction:** After incubation, remove the medium and immediately place the dishes on dry ice. Add 1 mL of pre-chilled 80% methanol to each dish and incubate for 30 minutes at -80°C.
- **Sample Collection:** Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.
- **Sample Processing:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the metabolites for analysis.

- Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC/MS/MS) to quantify changes in related sphingolipids (e.g., sphingosine, ceramides) and other key metabolic intermediates.

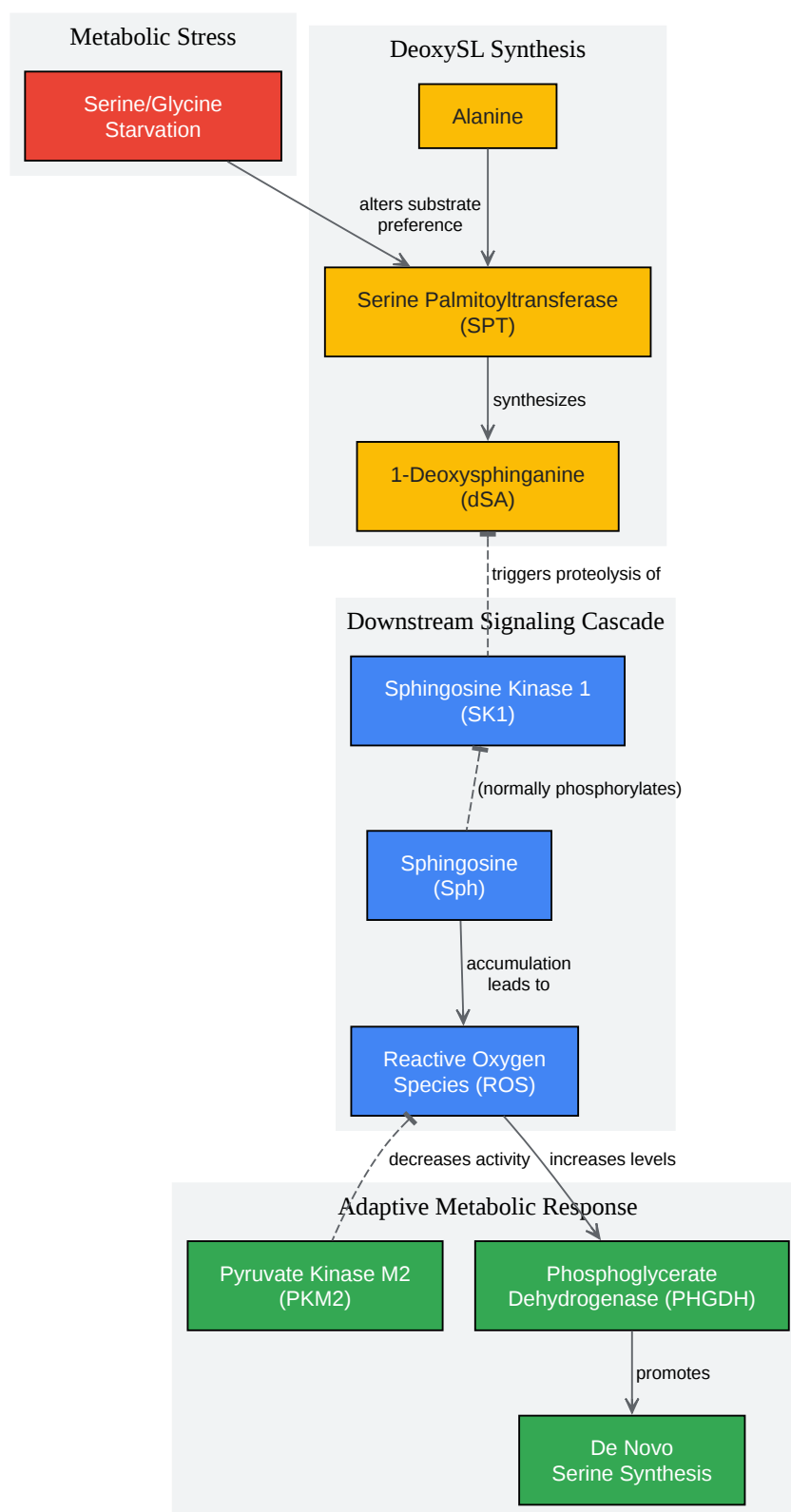
Representative Quantitative Data

The table below illustrates hypothetical results from an LC/MS/MS analysis following treatment, showing the expected impact on related metabolites based on the known signaling pathway.

Metabolite	Vehicle Control (Relative Abundance)	Treated (Relative Abundance)	Fold Change
Sphingosine (Sph)	1.0	2.5	+2.5
Sphingosine-1-P	1.0	0.4	-0.6
Serine	1.0	1.8	+1.8
Alanine	1.0	1.1	+0.1

Associated Signaling Pathways

Under conditions of serine and glycine starvation, the enzyme SPT shifts its substrate preference from serine to alanine, leading to the synthesis of 1-deoxysphinganine (dSA).^[2] dSA then initiates a signaling cascade that serves as an adaptive response to this metabolic stress.



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Caption: Signaling pathway initiated by 1-deoxysphinganine during serine starvation.[2][6]

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